

BC1618: A Technical Guide to a Novel AMPK Stabilizer

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Compound of Interest

Compound Name: BC1618

Cat. No.: B8144711

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Abstract

BC1618 is a novel, orally active small molecule that presents a promising new therapeutic avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-activated protein kinase (pAmpk α) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, **BC1618** effectively stabilizes the active form of Ampk, leading to prolonged downstream signaling. This unique mechanism of action, which focuses on preventing the degradation of activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that **BC1618** improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates autophagy. This document provides a comprehensive technical overview of **BC1618**, including its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Synthesis

BC1618 is a synthetic small molecule with the chemical formula C₂₄H₂₄F₃NO₂ and a molecular weight of 415.45 g/mol .

Table 1: Chemical Identifiers and Properties of **BC1618**

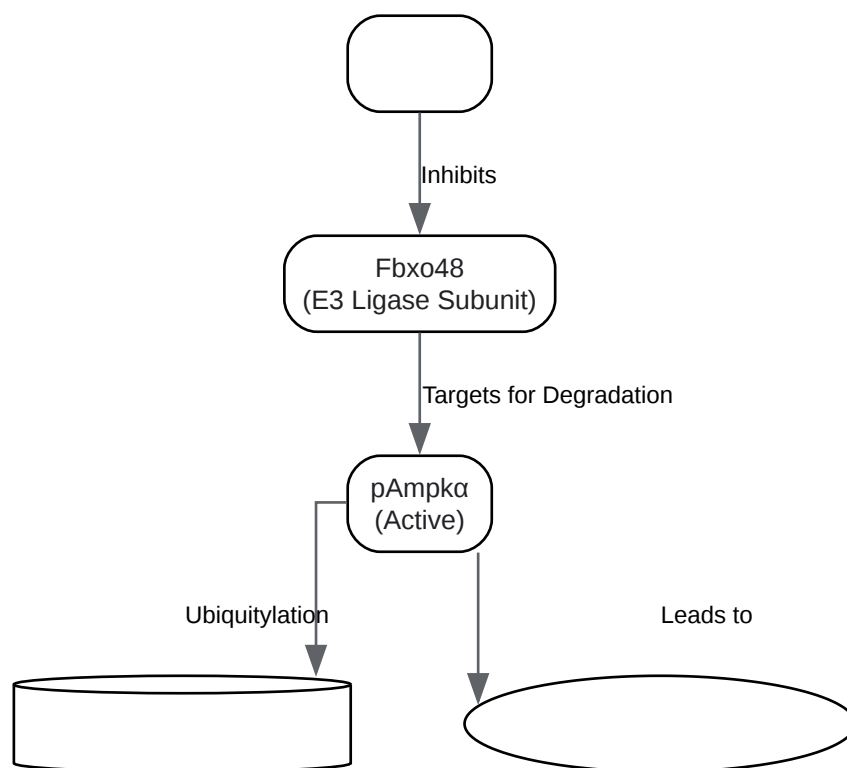
Property	Value
IUPAC Name	1-(dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol
CAS Number	2222094-18-8
Molecular Formula	C ₂₄ H ₂₄ F ₃ NO ₂
Molecular Weight	415.45
Appearance	White to off-white solid
Solubility	Insoluble in water; Soluble in DMSO (83 mg/mL) and Ethanol (83 mg/mL)

The synthesis of **BC1618** involves the reaction of dibenzylamine with 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key step in improving the compound's metabolic stability and pharmacokinetic profile.

Mechanism of Action

BC1618's primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the active, phosphorylated form of Ampk α (pAmpk α) for polyubiquitylation and subsequent degradation by the proteasome.

By binding to a cavity in Fbxo48, **BC1618** disrupts the interaction between Fbxo48 and pAmpk α . This prevents the degradation of pAmpk α , leading to its accumulation and sustained downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the already activated enzyme pool.



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Mechanism of Action of **BC1618**.

Downstream of Ampk activation, **BC1618** has been shown to:

- Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission Factor (Mff).
- Facilitate Autophagy: Through the phosphorylation of Ulk1 and suppression of mTORC1 activity.
- Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.

Preclinical Data

In Vitro Efficacy

BC1618 has demonstrated significantly greater potency in stimulating Ampk-dependent signaling compared to metformin and AICAR.

Table 2: In Vitro Activity of **BC1618**

Parameter	Cell Line	Concentration	Incubation Time	Result
pAmpkα & pACC Induction	BEAS-2B cells	0-2 μM	16 h	Dose-dependent increase in pAmpkα and pACC protein levels.
pAmpkα & pACC Induction	Human primary-like hepatocytes (HepaRG)	0.1-2 μM	16 h	Dose- and time-dependent increases in pAmpkα and pACC protein levels.
Fbxo48/pAmpkα Interaction	-	1 μM	-	Effectively disrupts the interaction.
Potency vs. Metformin	-	-	-	Over 1,000-fold more potent in stimulating pAmpkα.
Minimal Efficacious Concentration (MEC)	-	0.6 μM	-	-

In Vivo Efficacy and Pharmacokinetics

In high-fat diet-induced obese mice, **BC1618** improved hepatic insulin sensitivity.

Table 3: In Vivo Pharmacokinetics of **BC1618** in Mice

Route of Administration	Dosage	Peak Plasma Concentration (Cmax)	Time to Peak (Tmax)	Plasma Concentration at 4h
Oral	20 mg/kg	2,000 ng/mL	0.5 h	500 ng/mL

BC1618 exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in phosphorylated Ampk α in the liver, heart, and skeletal muscle.

Safety and Tolerability

BC1618 was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in drinking water for 3 months exhibited no obvious toxicity.

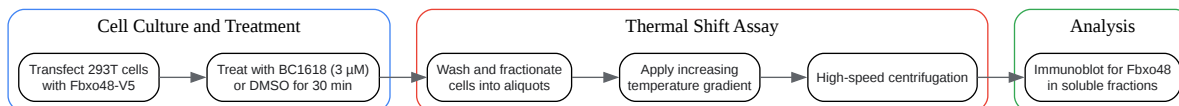
Experimental Protocols

In Vitro Fbxo48 Inhibition Assay

Objective: To determine the effect of **BC1618** on the interaction between Fbxo48 and pAmpk α .

Methodology:

- Transfect 293T cells with Fbxo48-V5.
- Treat the transfected cells with either DMSO (control) or **BC1618** (3 μ M) for 30 minutes.
- Wash the cells and fractionate them into 10 equal aliquots.
- Subject the aliquots to a range of increasing temperatures to induce protein denaturation.
- Centrifuge at high speed to precipitate the heat-denatured proteins.
- Collect the soluble protein fraction from each temperature point.
- Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence of **BC1618** indicates direct binding and stabilization of Fbxo48.



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